molecular formula C7H9Cl2N B1346068 3-(2-Chloroethyl)pyridine hydrochloride CAS No. 4226-36-2

3-(2-Chloroethyl)pyridine hydrochloride

Cat. No. B1346068
CAS RN: 4226-36-2
M. Wt: 178.06 g/mol
InChI Key: AGHZTJNWQBPUGL-UHFFFAOYSA-N
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Description

“3-(2-Chloroethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C7H9Cl2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “3-(2-Chloroethyl)pyridine hydrochloride” involves several steps . The process begins with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, "3-(2-Chloroethyl)pyridine hydrochloride" .


Molecular Structure Analysis

The InChI code for “3-(2-Chloroethyl)pyridine hydrochloride” is 1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H . The molecular weight of the compound is 178.06 g/mol .


Chemical Reactions Analysis

Pyridinium salts, which include “3-(2-Chloroethyl)pyridine hydrochloride”, have been highlighted for their synthetic routes and reactivity . They are important in the formation of pyridinium ionic liquids and pyridinium ylides .


Physical And Chemical Properties Analysis

“3-(2-Chloroethyl)pyridine hydrochloride” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 178.06 g/mol .

Scientific Research Applications

Carcinogenicity Studies

  • Bioassay for Carcinogenicity : 2-(Chloromethyl)pyridine hydrochloride, structurally similar to 3-(2-Chloroethyl)pyridine hydrochloride, was studied for potential carcinogenicity. This research used Fischer 344 rats and B6C3F1 mice to investigate the carcinogenic effects, finding no significant association between the compound and tumor incidence in the animals tested (National Toxicology Program Technical Report Series, 1979).

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives : 3-(2-Chloroethyl)pyridine hydrochloride has been utilized in the synthesis of complex chemical structures. An example includes the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, which are formed when reacted with hydrochloric acid (Aliev et al., 2007).
  • Crystallography Studies : The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, closely related to 3-(2-Chloroethyl)pyridine hydrochloride, was analyzed using X-ray crystallography. This study provided detailed insights into the molecular geometry and intermolecular interactions of the compound (Jasinski et al., 2009).

Inhibition of Steel Corrosion

  • Corrosion Inhibition Properties : A study on pyridine derivatives including 2-(3-methyl-1H-pyrazol-5-yl) pyridine revealed their effectiveness in inhibiting the corrosion of steel in hydrochloric acid solutions. This indicates potential applications of 3-(2-Chloroethyl)pyridine hydrochloride in similar corrosion inhibition processes (Bouklah et al., 2005).

Interaction with Biological Molecules

  • Interactions with Palladium(II) and Platinum(II) : Research on asymmetric diorganotellurides containing substituted pyridyl groups, including 2-(2-chloroethyl)pyridine, showed their ability to form complexes with palladium(II) and platinum(II). The study also involved crystallographic analysis to understand the behavior of these complexes, demonstrating the utility of 3-(2-Chloroethyl)pyridine hydrochloride in forming metal complexes (Khalid & Singh, 1997).

Hydrochloride Compounds in Chemical Reactions

  • Reactions of Pyridine Hydrochloride : Pyridine hydrochloride, closely related to 3-(2-Chloroethyl)pyridine hydrochloride, has been used efficiently in the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, showcasing its versatility in organic synthesis (Mongin et al., 1996).

Catalytic Applications

  • Recyclable Catalyst for Acylation : 4-(N,N-Dimethylamino)pyridine hydrochlorchloride, similar to 3-(2-Chloroethyl)pyridine hydrochloride, has been utilized as a recyclable catalyst in the acylation of inert alcohols and phenols. This demonstrates the potential of 3-(2-Chloroethyl)pyridine hydrochloride in catalytic applications, particularly in organic synthesis processes (Liu et al., 2014).

Chemical Synthesis and Structural Analysis (Continued)

  • Study on Elimination Reactions : A study on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine, which is structurally related to 3-(2-Chloroethyl)pyridine hydrochloride, provided insights into the mechanism and proton-activating factors in such reactions. This kind of research aids in understanding the chemical behavior and reactivity of pyridine derivatives in organic synthesis (Alunni & Busti, 2001).

Safety And Hazards

“3-(2-Chloroethyl)pyridine hydrochloride” is classified as a dangerous substance . It can cause skin irritation and serious eye irritation . The safety information pictograms associated with this compound are GHS05 and GHS07 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

3-(2-chloroethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHZTJNWQBPUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195092
Record name Pyridine, 3-(2-chloroethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)pyridine hydrochloride

CAS RN

4226-36-2
Record name Pyridine, 3-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(2-chloroethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 100 ml of CHCl3 was dissolved 6.39 g (0.052 mole) of 2-(3-pyridyl)ethanol followed by dropwise addition of 15.6 ml of thionyl chloride with stirring at room temperature. Then, the mixture was stirred for 1.5 hours, after which the solvent was distilled off. After addition of ether, crystals were recovered by filtration and dried. The procedure gave 9.13 g of 2-(3-pyridyl)ethyl chloride hydrochloride as white crystals.
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HL Davis - 1973 - harvest.usask.ca
The intramolecular nucleophilic cyclization of 3-pyridyl-alkylamines onto the 2-position of the pyridine ring was invest-igated using a wide variety of experimental conditions. The …
Number of citations: 0 harvest.usask.ca
GR Pettit, MR Rhodes, DL Herald… - Journal of medicinal …, 2005 - ACS Publications
A series of cis- and trans-stilbenes related to combretastatin A-4 (1a), with a variety of substituents at the 3‘-position of the aryl B-ring, were synthesized and evaluated for inhibitory …
Number of citations: 191 pubs.acs.org
H Oinuma, K Miyake, M Yamanaka… - Journal of medicinal …, 1990 - ACS Publications
Sudden cardiac death in patients with coronary disease remains a major medical problem. In many cases, these deaths are closely associated with the unexpected devel-opment of …
Number of citations: 61 pubs.acs.org

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